molecular formula C20H17N3OS B2359825 3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1798520-70-3

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2359825
CAS RN: 1798520-70-3
M. Wt: 347.44
InChI Key: KCWVZBXPGJQWEF-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of molecules known as kinase inhibitors and has been found to exhibit potent inhibitory activity against several types of kinases.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

5,10,15,20-Tetra(4-pyridyl)porphyrin: serves as an organic linker in Metal-Organic Frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands. These frameworks have applications in gas storage, separation, and catalysis. The porphyrin’s π-conjugated system contributes to MOF stability and tunable pore sizes, making it valuable for gas adsorption and storage .

Photodynamic Therapy (PDT)

Porphyrins, including 5,10,15,20-Tetra(4-pyridyl)porphyrin , are used in PDT—a cancer treatment that involves light activation of photosensitizers. When irradiated with specific wavelengths, porphyrins generate reactive oxygen species, leading to localized cell damage and tumor destruction. Their selective accumulation in cancer cells makes them promising candidates for PDT .

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

DSSCs are a type of thin-film solar cell that relies on sensitizers to absorb light and convert it into electricity. Porphyrins, due to their strong absorption in the visible spectrum, serve as efficient sensitizers5,10,15,20-Tetra(4-pyridyl)porphyrin can enhance DSSC performance by capturing sunlight and facilitating electron transfer .

Catalysis

Porphyrins exhibit catalytic activity, particularly in oxidation reactions. Researchers have explored their use as catalysts for various transformations, such as oxygen reduction reactions (e.g., in fuel cells) and oxidation of organic substrates. The unique coordination environment of 5,10,15,20-Tetra(4-pyridyl)porphyrin influences its catalytic behavior .

Luminescent Probes

Porphyrins are known for their strong fluorescence properties. Researchers use them as luminescent probes for imaging biological structures and detecting specific molecules5,10,15,20-Tetra(4-pyridyl)porphyrin can serve as a fluorescent label in bioimaging applications, aiding in visualizing cellular processes .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Porphyrins, including 5,10,15,20-Tetra(4-pyridyl)porphyrin , participate in host-guest interactions, self-assembly, and molecular recognition. Their ability to form stable complexes with other molecules contributes to their relevance in this field .

properties

IUPAC Name

3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWVZBXPGJQWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

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